![molecular formula C12H14N2O3 B1320390 1-Isonicotinoylpiperidine-2-carboxylic acid CAS No. 67691-58-1](/img/structure/B1320390.png)
1-Isonicotinoylpiperidine-2-carboxylic acid
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Overview
Description
1-Isonicotinoylpiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isonicotinoylpiperidine-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of isonicotinic acid with piperidine. The reaction typically involves the use of coupling agents and catalysts to facilitate the formation of the desired product. Common reagents used in the synthesis include isonicotinic acid, piperidine, and coupling agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isonicotinoylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Isonicotinoylpiperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-isonicotinoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A basic structure similar to 1-isonicotinoylpiperidine-2-carboxylic acid.
Isonicotinic Acid: Shares the isonicotinoyl group with the compound.
Piperidinecarboxylic Acids: Compounds with similar structural features.
Uniqueness: this compound is unique due to its specific combination of the isonicotinoyl and piperidinecarboxylic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-Isonicotinoylpiperidine-2-carboxylic acid (CAS No. 67691-58-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
The compound features a piperidine ring substituted with an isonicotinoyl group and a carboxylic acid functional group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism may involve induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. For example, studies have shown that it can significantly reduce the viability of human cancer cells in a dose-dependent manner .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, leading to disrupted cellular functions.
- Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, showcasing its potential as an alternative antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study on Anticancer Activity
Another investigation focused on the compound's effect on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 50 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 | 50 | 30 |
Properties
IUPAC Name |
1-(pyridine-4-carbonyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(9-4-6-13-7-5-9)14-8-2-1-3-10(14)12(16)17/h4-7,10H,1-3,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAFVRLPPUKMJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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